2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of a nitro group, two methyl groups, and a phenoxyacetic acid moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid typically involves the nitration of a dimethylphenol derivative followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration and etherification processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(4,5-Dimethyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids.
Esterification: Methyl or ethyl esters of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dimethyl-2-aminophenoxy)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-(4,5-Dimethoxy-2-nitrophenoxy)acetic acid: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H11NO5 |
---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-3-8(11(14)15)9(4-7(6)2)16-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SWSIMDRWKHVZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)OCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.